molecular formula C5H5BrO2 B3191924 (4-Bromofuran-2-yl)methanol CAS No. 59413-71-7

(4-Bromofuran-2-yl)methanol

Cat. No.: B3191924
CAS No.: 59413-71-7
M. Wt: 177 g/mol
InChI Key: QZGKNGISHZQLNB-UHFFFAOYSA-N
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Description

(4-Bromofuran-2-yl)methanol (CAS: Not explicitly provided; molecular formula: C₅H₅BrO₂, molecular weight: ~177.00 g/mol) is a brominated furan derivative featuring a hydroxylmethyl (-CH₂OH) group at the 2-position and a bromine atom at the 4-position of the furan ring. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials due to its reactive sites (bromine for substitution reactions and alcohol for derivatization). Its physicochemical properties, such as moderate water solubility (influenced by the hydrophobic bromofuran moiety) and elevated boiling point compared to methanol, are shaped by its hybrid polar-apolar structure .

Properties

IUPAC Name

(4-bromofuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGKNGISHZQLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484827
Record name (4-Bromofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59413-71-7
Record name (4-Bromofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromofuran-2-yl)methanol can be synthesized through several methods. One common approach involves the bromination of furan followed by the introduction of a hydroxymethyl group. The bromination of furan can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran can then be reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group, yielding (4-Bromofuran-2-yl)methanol .

Industrial Production Methods

Industrial production methods for (4-Bromofuran-2-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Bromofuran-2-carboxylic acid.

    Reduction: Furan-2-ylmethanol.

    Substitution: 4-Methoxyfuran-2-ylmethanol.

Scientific Research Applications

(4-Bromofuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one
  • Structure : Replaces the -CH₂OH group with a trifluoroacetyl (-COCF₃) moiety.
  • Molecular Weight : ~227.0 g/mol (C₇H₄BrF₃O₂).
  • Reactivity: The electron-withdrawing trifluoroacetyl group increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., Grignard reagents). In contrast, (4-Bromofuran-2-yl)methanol’s -CH₂OH group enables oxidation to aldehydes or esterification.
  • Applications: Primarily used in fluorinated compound synthesis, whereas the methanol derivative serves in alcohol-mediated coupling reactions .
2.2. (5-Bromofuran-2-yl)methanol
  • Structure : Bromine at the 5-position instead of 4.
  • The 4-bromo isomer may exhibit higher thermal stability due to symmetric substitution patterns.
  • Reactivity : Bromine position affects reaction pathways in cross-coupling (e.g., Suzuki-Miyaura), with 4-bromo derivatives offering better regioselectivity in some cases.
2.3. (4-Chlorofuran-2-yl)methanol
  • Structure : Chlorine replaces bromine.
  • Molecular Weight : ~132.55 g/mol (C₅H₅ClO₂).
  • Reactivity: Chlorine’s lower atomic radius and electronegativity result in slower nucleophilic substitution compared to bromine. For example, SN2 reactions with (4-Bromofuran-2-yl)methanol proceed faster under milder conditions.
2.4. Furan-2-yl-methanol
  • Structure : Lacks halogen substituents.
  • Molecular Weight : 98.10 g/mol (C₅H₆O₂).
  • Physicochemical Properties : Higher water solubility (due to absence of bromine) and lower boiling point (~161°C).
  • Applications: Used as a solvent or intermediate in non-halogenated systems, whereas the brominated variant is preferred in halogen-specific catalysis.

Data Table: Comparative Properties of (4-Bromofuran-2-yl)methanol and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Water Solubility Key Reactivity Sites
(4-Bromofuran-2-yl)methanol C₅H₅BrO₂ ~177.00 ~200 Moderate Br (C4), -CH₂OH
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one C₇H₄BrF₃O₂ ~227.00 ~210 Low Br (C4), -COCF₃
(5-Bromofuran-2-yl)methanol C₅H₅BrO₂ ~177.00 ~190 High Br (C5), -CH₂OH
(4-Chlorofuran-2-yl)methanol C₅H₅ClO₂ ~132.55 ~185 Moderate Cl (C4), -CH₂OH
Furan-2-yl-methanol C₅H₆O₂ 98.10 161 High -CH₂OH

*Estimated based on molecular weight and functional groups .

Biological Activity

(4-Bromofuran-2-yl)methanol is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

(4-Bromofuran-2-yl)methanol features a furan ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. Its molecular formula is C5_5H5_5BrO, which influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that (4-bromofuran-2-yl)methanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various gram-negative bacteria, including Pseudomonas aeruginosa . The compound acts by inhibiting the enzyme LpxC, which is crucial for lipid A biosynthesis in the bacterial outer membrane. This mechanism is particularly valuable against drug-resistant strains of bacteria, making it a candidate for new antimicrobial therapies .

Table 1: Antimicrobial Efficacy of (4-Bromofuran-2-yl)methanol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, (4-bromofuran-2-yl)methanol has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Case Study: In Vitro Analysis

A recent study evaluated the cytotoxicity of (4-bromofuran-2-yl)methanol on HeLa cells. The results indicated an IC50_{50} value of 75 µg/mL, suggesting potent anticancer activity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

The biological activity of (4-bromofuran-2-yl)methanol can be explained through its interaction with specific biomolecules:

  • Enzyme Inhibition : By targeting LpxC, it disrupts lipid A synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : It affects cell cycle regulators, leading to halted proliferation in cancerous cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromofuran-2-yl)methanol
Reactant of Route 2
(4-Bromofuran-2-yl)methanol

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